7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid
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Overview
Description
7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid is a versatile chemical compound known for its unique structure and diverse applications. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to undergo nucleophilic rearrangements for the synthesis of various biheterocyclic motifs . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biochemical pathways.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzimidazole derivatives are known to display a variety of biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 2,3-dimethylbenzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 7-oxo-2,3-dimethylbenzimidazole-5-carboxylic acid.
Reduction: Formation of 7-hydroxy-2,3-dimethylbenzimidazole-5-alcohol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties and structural similarity to benzimidazoles.
Indole derivatives: Exhibit diverse biological activities and share a similar aromatic ring system.
Uniqueness: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and enhance its reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-11-9-7(12(5)2)3-6(10(14)15)4-8(9)13/h3-4,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMZZOBFFBDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929533-65-3 |
Source
|
Record name | 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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